

## DS-1040 Tosylate: A Technical Guide for Thromboembolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | DS-1040 Tosylate |           |
| Cat. No.:            | B560596          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DS-1040 tosylate**, a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). DS-1040 is under investigation as a potential therapeutic agent to enhance fibrinolysis in the treatment of thromboembolic diseases. This document synthesizes preclinical and clinical data, offering a detailed look at its mechanism of action, pharmacological profile, and the experimental protocols used in its evaluation.

### **Core Mechanism of Action**

DS-1040 enhances the body's natural clot-dissolving process by inhibiting TAFIa. TAFIa, also known as carboxypeptidase U, plays a crucial role in attenuating fibrinolysis by removing C-terminal lysine and arginine residues from partially degraded fibrin. These residues are essential binding sites for plasminogen and tissue plasminogen activator (t-PA), and their removal slows down the process of clot dissolution. By inhibiting TAFIa, DS-1040 preserves these binding sites, thereby promoting plasminogen activation and accelerating the breakdown of fibrin clots.[1]





Click to download full resolution via product page

Mechanism of action of DS-1040 in the fibrinolytic pathway.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of DS-1040.

Table 1: In Vitro Inhibitory Activity

| Target                      | IC50 (nmol/L) | Selectivity               | Reference |
|-----------------------------|---------------|---------------------------|-----------|
| Human TAFIa                 | 5.92          | Highly selective over CPN | [1]       |
| Carboxypeptidase N<br>(CPN) | 3,020,000     | [1]                       |           |

Table 2: Preclinical In Vivo Efficacy (Rat

**Microthrombosis Model**)

| Administration Effect                             |                                           | Observation                                           | Reference |
|---------------------------------------------------|-------------------------------------------|-------------------------------------------------------|-----------|
| Intravenous                                       | Reduced existing fibrin clots in the lung | Post-treatment with enoxaparin had [1] limited effect |           |
| Intravenous & Oral Elevated plasma D-dimer levels |                                           | Similar plasma<br>exposures of DS-1040                | [1]       |
| Intravenous                                       | Augmented plasma D-<br>dimer level        | On top of a silent dose of recombinant t-PA           | [1]       |

# Table 3: Phase I Clinical Trial in Patients with Acute Ischemic Stroke (AIS) - Pharmacokinetic Parameters



| Dose<br>(mg) | n  | Cmax<br>(ng/mL) | AUC0-<br>24hr<br>(ng·h/m<br>L) | t½ (h)         | CL (L/h)       | Vss (L)        | Referen<br>ce |
|--------------|----|-----------------|--------------------------------|----------------|----------------|----------------|---------------|
| 0.6          | 6  | 17.2 ±<br>6.25  | 151 ±<br>40.5                  | 4.61           | 3.39           | 17.6           | [2]           |
| 1.2          | 11 | 29.7 ±<br>7.50  | 267 ±<br>61.6                  | 16.8 ±<br>1.74 | 3.03 ±<br>0.23 | 22.6 ±<br>2.43 | [2]           |
| 2.4          | 10 | 60.6 ±<br>11.8  | 503 ±<br>154                   | 19.5 ±<br>10.5 | 4.62 ±<br>1.85 | 43.3 ±<br>24.4 | [2]           |
| 4.8          | 3  | 141.0 ± 61.7    | 1320 ±<br>752                  | 29.7 ±<br>2.35 | 3.71 ±<br>1.73 | 46.5 ± 16.3    | [2]           |

Data are

expresse

d as

mean ±

standard

deviation.

Table 4: Phase Ib Clinical Trial in Patients with Intermediate-Risk Pulmonary Embolism (PE) - Bleeding

| Events                |    |                                                                      |            |           |  |
|-----------------------|----|----------------------------------------------------------------------|------------|-----------|--|
| Treatment<br>Group    | n  | Major or<br>Clinically<br>Relevant<br>Nonmajor<br>Bleeding<br>Events | Percentage | Reference |  |
| Placebo               | 38 | 1                                                                    | 2.6%       | [3][4]    |  |
| DS-1040 (20-80<br>mg) | 87 | 4                                                                    | 4.6%       | [3][4]    |  |



### **Experimental Protocols**

Detailed methodologies for key preclinical and clinical studies are outlined below.

## In Vitro TAFIa and CPN Inhibition Assays

- Objective: To determine the inhibitory activity and selectivity of DS-1040 against human TAFIa and CPN.
- Methodology:
  - Recombinant human TAFI was activated by thrombin to generate TAFIa.
  - The enzymatic activity of TAFIa was measured using a synthetic substrate, hippurylarginine.
  - DS-1040 at various concentrations was incubated with TAFIa, and the inhibition of substrate hydrolysis was quantified to determine the IC50 value.
  - A similar protocol was followed for CPN to assess selectivity.[1]

### **Tissue Factor-Induced Rat Microthrombosis Model**

- Objective: To evaluate the in vivo efficacy of DS-1040 in reducing fibrin clots.
- · Methodology:
  - Microthrombosis was induced in rats by intravenous injection of tissue factor.
  - DS-1040 was administered either intravenously or orally at specified doses.
  - The extent of fibrin clot formation in the lungs was quantified.
  - Plasma D-dimer levels, a marker of fibrinolysis, were measured at various time points.
  - The effect of DS-1040 was compared to a control group and a group treated with enoxaparin.[1]





Click to download full resolution via product page

Workflow of the rat microthrombosis model experiment.

## Phase I Clinical Trial in Patients with Acute Ischemic Stroke (AIS)

- Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of DS-1040 in Japanese patients with AIS undergoing thrombectomy.
- Study Design: A randomized, placebo-controlled, single-blind, dose-escalation trial.[2]
- Patient Population: Patients with AIS due to large vessel occlusion, planned for thrombectomy within 8 hours of symptom onset.[2]
- Treatment: Single intravenous infusion of placebo or DS-1040 (0.6, 1.2, 2.4, or 4.8 mg).[2]
- Primary Endpoints:



- Incidence of intracranial hemorrhage (ICH) within 36 hours.
- Incidence of major extracranial bleeding within 96 hours.
- Pharmacokinetic Analysis: Plasma concentrations of DS-1040 were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
- Pharmacodynamic Assessments: D-dimer levels and TAFIa activity were measured.[2]

# Phase Ib Clinical Trial in Patients with Intermediate-Risk Pulmonary Embolism (PE)

- Objective: To evaluate the tolerability and explore the efficacy of DS-1040 in patients with acute PE.[3][4]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[3][4]
- Patient Population: Patients with intermediate-risk PE.[3][4]
- Treatment: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to standard anticoagulation with enoxaparin (1 mg/kg twice daily).[3][4]
- Primary Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[3]
   [4]
- Efficacy Exploration: Percentage change in thrombus volume and right-to-left ventricular dimensions, assessed using quantitative computed tomography pulmonary angiography (CTPA) at baseline and after 12 to 72 hours.[3][4]

## **Clinical Development Pathway**

The clinical development of DS-1040 has progressed from first-in-human studies in healthy volunteers to studies in patient populations with specific thromboembolic diseases.





Click to download full resolution via product page

Logical progression of DS-1040 clinical trials.

## **Safety and Tolerability**

In a first-in-human study with healthy subjects, single ascending intravenous doses of DS-1040 (0.1 mg to 40 mg) were well tolerated, with no serious adverse events reported.[5] Importantly, bleeding time remained within the normal range for all tested doses.[5] In a Phase I study of Japanese patients with AIS undergoing thrombectomy, single intravenous doses of DS-1040 (0.6–4.8 mg) were also found to be safe and well tolerated.[2] A Phase Ib study in patients with acute PE showed that the addition of DS-1040 to standard anticoagulation was not associated with an increase in bleeding.[3][4]

### Conclusion

DS-1040 is a potent and selective TAFIa inhibitor with a promising preclinical and early clinical profile. Its mechanism of action, which enhances endogenous fibrinolysis, offers a potential therapeutic advantage in the treatment of thromboembolic diseases. While early clinical studies have established a favorable safety profile, further research is needed to fully elucidate its



efficacy in various patient populations. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the ongoing investigation of DS-1040.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DS-1040 Tosylate: A Technical Guide for Thromboembolic Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#ds-1040-tosylate-for-thromboembolic-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com